8-Amino-1-naphthol

Description

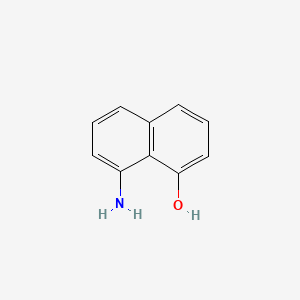

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNPDEGBVWDHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182581 | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-91-5 | |

| Record name | 8-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINONAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1D4JGJ4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Investigations of 8 Amino 1 Naphthol

Ground and Excited State Molecular Geometries and Structures

Theoretical calculations have been employed to determine the geometry and structure of 8-Amino-1-naphthol in both its ground and excited states. researchgate.net These studies reveal the intricate details of its molecular framework.

Computational studies have shown that this compound can exist in two primary conformations: a cis form and a trans form. researchgate.net In the cis conformation, the hydroxyl group is oriented towards the amino nitrogen, facilitating the intramolecular hydrogen bond. researchgate.net The trans form has the hydroxyl group directed away from the amino group. Theoretical calculations indicate that the cis form is the more stable of the two conformers, largely due to the stabilizing effect of the intramolecular hydrogen bond. researchgate.net

Intramolecular Hydrogen Bonding Network Characterization

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations have been instrumental in elucidating the electronic properties of this compound. These methods provide a detailed understanding of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) has been widely applied to study the ground state properties of this compound and its derivatives. researchgate.netacs.orgnih.gov For instance, ground state calculations have been performed at the DFT/6-31G* level of theory to investigate its geometry and structure. researchgate.net DFT has also been used to study related systems, such as the complexes of 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) with various metal ions, providing insights into their structure and bonding. acs.orgnih.gov These calculations are crucial for understanding the electronic behavior and reactivity of these compounds. jmchemsci.com

To investigate the properties of this compound in its excited states, Time-Dependent Density Functional Theory (TD-DFT) has been utilized. acs.orgnih.gov For example, excited state geometries have been calculated at the RCIS/3-21G* level of theory. researchgate.net TD-DFT calculations have been performed on related compounds, such as 1-amino-8-naphthol-3,6-disulfonic acid (H-acid) and its metal complexes, to understand their photochemical behavior and fluorescence properties. acs.orgnih.gov These studies help in interpreting experimental observations, such as the selective fluorescence quenching observed in the presence of certain metal ions. acs.orgnih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic transitions and reactivity of a molecule. For derivatives of this compound, such as 1-amino-8-naphthol-3,6-disulfonic acid, the HOMO and LUMO energy levels and their distributions have been calculated. scispace.com The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and chemical reactivity. scispace.commdpi.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. scispace.com

Charge Transfer Characteristics and Solvatochromism

The photophysical behavior of this compound and its derivatives is marked by charge transfer phenomena, which are significantly influenced by the surrounding solvent environment, a property known as solvatochromism.

Theoretical studies on derivatives like this compound-3,6-disulfonate (8-ANDS) have shown that in polar protic solvents, the molecule can exist in two forms in the excited state: a neutral form and a zwitterion. researchgate.netresearchgate.net This zwitterionic form arises from a solvent-assisted proton transfer from the hydroxyl group to the amino group in the excited state. researchgate.netresearchgate.net The fluorescence decay of 8-ANDS exhibits different characteristics depending on the emission wavelength. At shorter wavelengths, a single exponential decay is observed, corresponding to the neutral form. researchgate.netresearchgate.net Conversely, at longer wavelengths, a bi-exponential decay is seen, which is attributed to the presence and decay of the zwitterion in addition to the neutral form. researchgate.netresearchgate.net

This behavior is indicative of an intramolecular charge transfer (ICT) process. Upon photoexcitation, electron density is shifted within the molecule, leading to a more polar excited state. The stabilization of this charge-separated state by polar solvents results in a red-shift (bathochromic shift) of the emission spectrum, a hallmark of solvatochromism. researchgate.netacs.org The fluorescence properties, including quantum yield and lifetime, of similar amino-naphthalene derivatives are highly dependent on the polarity of the solvent. researchgate.netacs.orgnih.govacs.org For instance, an increase in solvent polarity can enhance the rate of non-radiative deactivation of the fluorescent state in some 4-amino-1,8-naphthalimide (B156640) derivatives. acs.org

The charge transfer characteristics of naphthalene (B1677914) derivatives are fundamental to their application as fluorescent probes, where changes in the local environment can be monitored through shifts in their fluorescence emission. medchemexpress.comnih.gov

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are powerful computational tools for understanding the electronic structure, bonding interactions, and reactivity of molecules.

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, which corresponds to the Lewis structure concept. researchgate.net It allows for the investigation of intramolecular and intermolecular interactions by quantifying the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.netmdpi.com For a related compound, 8-amino-naphthalene sulfonic acid (8-ANSA), NBO analysis was employed to determine the natural charges on atoms, which helped in identifying the most probable sites for the adsorption of molecular oxygen. semanticscholar.org This type of analysis reveals the key donor-acceptor interactions that contribute to the stability of the molecule. mdpi.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. dergipark.org.tr It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. dergipark.org.trseejph.com Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. seejph.com Although specific MEP studies on this compound are not detailed in the provided results, the methodology is widely applied to similar aromatic compounds to understand their chemical reactivity. dergipark.org.tracs.orgjchemrev.com

| Computational Method | Information Provided | Application to this compound and Derivatives |

|---|---|---|

| Natural Bond Orbital (NBO) | Lewis structure, natural atomic charges, donor-acceptor interactions, intramolecular charge transfer. researchgate.netmdpi.com | Used to identify adsorption sites on 8-amino-naphthalene sulfonic acid (8-ANSA) by analyzing natural charges. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | Predicts reactive sites for electrophilic and nucleophilic attack by mapping the electrostatic potential. dergipark.org.trseejph.com | Generally applied to aromatic systems to understand reactivity, though specific data for this compound is not provided. dergipark.org.tracs.org |

Solvent Effects on Molecular and Photophysical Behavior

The surrounding solvent medium plays a crucial role in the molecular structure and photophysical properties of this compound, as indicated by both continuum and explicit solvent models in computational studies.

Continuum Solvation Models (e.g., PCM)

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for the bulk effects of a solvent without explicitly modeling individual solvent molecules. acs.orgresearchgate.netq-chem.com In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. q-chem.com This approach is efficient for calculating the influence of the solvent on the geometry, electronic structure, and spectra of the solute. acs.orgresearchgate.net

For instance, DFT and time-dependent DFT (TD-DFT) calculations on related naphthalene derivatives have utilized the PCM approach to simulate the solvent environment (e.g., acetonitrile (B52724), water) and correct the computed absorption and emission spectra. researchgate.net These calculations have been instrumental in understanding the fluorescence behavior of these molecules when coordinated with metal ions. researchgate.net The choice of the DFT functional and basis set, in conjunction with the PCM model, is critical for obtaining accurate predictions of properties like pKa values. nih.gov Different variations of the PCM, such as IEF-PCM and C-PCM, are available in computational chemistry software packages. uregina.caresearchgate.net

| Model | Description | Application in Relevant Studies |

|---|---|---|

| Polarizable Continuum Model (PCM) | A computational method that models the solvent as a continuous dielectric medium. q-chem.com | Used in DFT and TD-DFT calculations to correct for solvent effects on the structure and spectra of naphthalene derivatives. acs.orgresearchgate.net |

| IEF-PCM | Integral Equation Formalism-PCM, a variant of the PCM method. uregina.ca | Employed in studies of reaction mechanisms and photophysical properties in solution. researchgate.net |

| C-PCM | Conductor-like PCM, another variation of the continuum solvation model. uregina.ca | Utilized for calculating properties of molecules in solution. uregina.ca |

Explicit Solvent Molecule Interactions and Proton Transfer Mechanisms

While continuum models are useful, an explicit treatment of solvent molecules is often necessary to capture specific short-range interactions, such as hydrogen bonding, and to accurately describe processes like proton transfer. mdpi.commpg.de

Theoretical calculations on this compound have suggested the possibility of a proton transfer from the hydroxyl to the amino group that is assisted by a solvent molecule. researchgate.net This highlights the direct role of the solvent in facilitating chemical reactions. The study of 8-amino-2-naphthol (B94697), a structural isomer, further emphasizes the importance of the solvent in determining the excited-state proton transfer (ESPT) mechanism. bowdoin.edubowdoin.edudigitellinc.com In water, the excited cation of 8-amino-2-naphthol forms a zwitterion via proton transfer from the -OH group. bowdoin.edu However, in less polar solvents like acetonitrile and THF, the proton transfer occurs from the -NH3+ group to form the neutral species. bowdoin.edu This demonstrates that the solvent can dictate the pathway of the deprotonation. bowdoin.edu

The inclusion of explicit solvent molecules in computational models, often in combination with continuum methods (semicontinuum models), provides a more accurate description of the local solute-solvent interactions that govern these complex photophysical and chemical processes. uregina.camdpi.com

Advanced Synthetic Methodologies and Derivatization Strategies for 8 Amino 1 Naphthol and Its Analogues

Modern Synthetic Pathways to 8-Amino-1-naphthol and its Sulfonated Derivatives

The synthesis of this compound and its sulfonated forms, which are vital dye intermediates, typically originates from naphthalene (B1677914). The strategic introduction of amino, hydroxyl, and sulfonic acid groups onto the naphthalene ring system is achieved through a sequence of well-established chemical transformations.

Optimized Processes for Naphthalene Derivatization

Modern synthetic strategies for producing this compound derivatives from naphthalene have been refined to maximize efficiency and product purity. The foundational process involves a multi-step sequence that includes sulfonation, nitration, reduction, and alkaline fusion.

A typical optimized pathway, particularly for sulfonated derivatives like H-acid, begins with the trisulfonation of naphthalene. google.comgoogle.com This is followed by a controlled nitration step to yield 1-nitronaphthalene-3,6,8-trisulfonic acid. google.comgoogle.com The nitro group is subsequently reduced to an amino group, often using iron or catalytic hydrogenation, to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). The final key step is an alkali fusion (hydroxylation), where the sulfonic acid group at the C-8 position is replaced by a hydroxyl group to yield the target molecule. google.comgoogle.com

Process optimization focuses on several key parameters:

Reaction Conditions : Fine-tuning temperature, pressure, and reaction times at each stage is critical. For instance, optimization of nitration reaction temperatures can lead to yields as high as 92%. clausiuspress.com

Reagent Stoichiometry : Precise control over the amounts of reagents, such as the oxidant in oxidation steps or the reducing agent, can significantly improve yields. clausiuspress.com

Work-up and Purification : Modern processes incorporate improved post-treatment and purification techniques, such as gradient elution chromatography, to isolate high-purity products. clausiuspress.com

These optimizations are crucial for making the synthesis scalable and economically viable for industrial production. clausiuspress.com

Comparison of Historical and Contemporary Synthetic Approaches

Historical methods for synthesizing naphthalene derivatives were often characterized by harsh reaction conditions, low yields, and complex product isolation. nih.govacs.org For example, early syntheses frequently required high temperatures (over 155°C) and prolonged reaction times (more than 10 hours), often catalyzed by strong acids like sulfuric acid or aluminum trichloride, resulting in yields of less than 5%. acs.org

Contemporary approaches, in contrast, leverage advancements in catalysis and reaction technology to create milder, more efficient, and selective processes.

| Feature | Historical Approaches | Contemporary Approaches |

| Reaction Conditions | Harsh (e.g., >155°C, >10h) acs.org | Mild (e.g., 100°C, 1-3h) acs.org |

| Catalysts | Strong acids (H₂SO₄, AlCl₃) acs.org | Metal catalysts (Cu, Pd, Ru), organocatalysts acs.orgchinesechemsoc.orgrsc.org |

| Yields | Often very low (<5%) acs.org | Good to excellent (up to 95%) acs.orgrsc.org |

| Selectivity | Poor, leading to isomeric mixtures | High regioselectivity and stereoselectivity chinesechemsoc.orgrsc.org |

| Technology | Conventional heating | Microwave-assisted synthesis, flow chemistry nih.govrsc.org |

| Work-up | Complicated and lengthy purification | Simplified work-up and purification rsc.orgresearchgate.net |

A prime example of modern innovation is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields. nih.govrsc.org Furthermore, the development of sophisticated catalytic systems allows for high selectivity, which was a significant challenge in historical syntheses.

Synthesis of this compound Derivatives with Modified Functional Groups

The versatility of this compound as a chemical intermediate stems from the reactivity of its naphthalene core and its amino and hydroxyl functional groups. These sites allow for a wide range of modifications to produce a vast library of derivatives with tailored properties.

Introduction of Sulfonic Acid Moieties (e.g., this compound-3,6-disulfonic acid, H-acid)

The introduction of sulfonic acid (-SO₃H) groups is a critical modification, primarily to enhance the water solubility of the resulting dyes. britannica.com this compound-3,6-disulfonic acid, commonly known as H-acid, is one of the most important dye intermediates. cnrs.fr

The synthesis of H-acid is a well-defined industrial process:

Trisulfonation of Naphthalene : Naphthalene is treated with oleum (B3057394) (fuming sulfuric acid) to introduce three sulfonic acid groups, primarily yielding naphthalene-1,3,6,8-tetrasulfonic acid.

Nitration : The sulfonated naphthalene is nitrated to produce 1-nitronaphthalene-3,6,8-trisulfonic acid. google.comgoogle.com

Reduction : The nitro group is reduced to an amine, forming 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid).

Alkali Fusion : The trisulfonated amine is fused with sodium hydroxide. This high-temperature reaction selectively replaces the sulfonic acid group at the C8 position with a hydroxyl group, yielding the monosodium salt of H-acid. google.comchemicalbook.com

This process exemplifies a regioselective synthesis dictated by the directing effects of the substituents on the naphthalene ring. Besides H-acid, other commercially important isomers can be synthesized, including S acid (1-amino-8-naphthol-4-sulfonic acid) and Chicago acid (1-amino-8-naphthol-2,4-disulfonic acid). orgsyn.orgpmarketresearch.com

Functionalization at Amino and Hydroxyl Positions

The amino (-NH₂) and hydroxyl (-OH) groups of this compound and its derivatives are key sites for further chemical modification. The pH of the reaction medium plays a crucial role in directing the reactivity of these groups, especially in coupling reactions. britannica.com

Coupling Reactions : In dye synthesis, the functional groups determine where diazonium salts will attach. In weakly acidic media, coupling occurs at the position ortho to the amino group. In alkaline media, coupling is directed to the position ortho to the hydroxyl group. britannica.comchemicalbook.com This differential reactivity allows for the stepwise synthesis of complex bisazo dyes from a single H-acid molecule. chemicalbook.com

N-Functionalization : The amino group can be modified through reactions like the Ullmann coupling. For example, reacting an 8-halonaphthalene-1-sulfonic acid with an aniline (B41778) in the presence of a copper catalyst yields 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. nih.govacs.org This reaction forms a C(aryl)-N bond, effectively attaching a phenyl group to the nitrogen atom.

O-Functionalization : The hydroxyl group can undergo reactions such as etherification. However, in many catalytic C-H functionalization reactions, the directing effect of the hydroxyl group is used to achieve regioselective alkylation or arylation on the naphthalene ring itself, rather than functionalizing the oxygen atom. rsc.org

Mannich-type Reactions : Both amino and hydroxyl groups can participate in multicomponent reactions, such as the Betti reaction, to form complex structures like aminoalkylnaphthols. rsc.orgresearchgate.net

These functionalization strategies are fundamental to creating a diverse array of molecules for applications ranging from high-performance dyes to biological probes. nih.govrsc.org

Catalytic Approaches in Derivative Synthesis

Catalysis is at the forefront of modern organic synthesis, offering pathways to derivatives of this compound that are efficient, selective, and often more environmentally benign than stoichiometric methods. A wide range of catalysts, from simple metal salts to complex organometallic structures and biocatalysts, are employed.

Copper-Catalyzed Reactions : Elemental copper powder and copper salts are effective catalysts for forming C-N bonds. Microwave-assisted, copper(0)-catalyzed Ullmann coupling reactions are used to synthesize N-aryl derivatives with high yields and short reaction times. nih.govacs.org

Palladium and Ruthenium Catalysis : Palladium on carbon (Pd/C) is a standard catalyst for the reduction of nitro groups to amines during the synthesis of aminonaphthols. rsc.org More advanced systems, such as bimetallic cooperative catalysts involving palladium and a chiral ruthenium complex, have been developed for the asymmetric transfer hydrogenation of naphthols, yielding chiral alcohols with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org

Iron-Based Catalysts : Simple iron salts like FeCl₃·6H₂O can catalyze one-pot, multicomponent Betti reactions to produce aminoalkylnaphthols under solvent-free conditions. researchgate.net Magnetic iron oxide nanoparticles functionalized with sulfonic acid groups have also been used as recyclable catalysts for similar transformations. rsc.org

Organocatalysis : Non-metallic organic molecules can also act as catalysts. Phenylboronic acid, tannic acid, and various Brønsted acids have been used to catalyze the synthesis of aminonaphthol derivatives. researchgate.net

Nanocatalysis : A variety of nanocatalysts, including nano-BF₃·SiO₂, nanocrystalline MgO, and various magnetic nanoparticles, have been developed. researchgate.net These catalysts often exhibit high activity, selectivity, and can be easily recovered and reused, aligning with the principles of green chemistry. rsc.orgmdpi.com

The table below summarizes some of the catalytic systems used in the synthesis of this compound derivatives.

| Catalyst System | Reaction Type | Substrate Example | Key Advantages |

| Cu(0) / Microwave nih.govacs.org | Ullmann Coupling (N-Arylation) | 8-Chloro-1-naphthalenesulfonic acid | Fast, mild conditions, high yields (up to 74%) |

| Pd/C + Chiral Ru Complex chinesechemsoc.org | Asymmetric Transfer Hydrogenation | 1-Naphthol (B170400) derivatives | High yields and excellent enantioselectivity (>93% ee) |

| FeCl₃·6H₂O researchgate.net | Betti Reaction (Mannich-type) | 2-Naphthol, aldehydes, amines | High atom economy, solvent-free, short reaction times |

| Magnetic Nanoparticles (MNPs–PhSO₃H) rsc.org | Mannich-type Synthesis | 2-Naphthol, aldehydes, amines | Reusable, magnetically separable, solvent-free |

| Chiral Ni(OAc)₂ Complex rsc.org | Aza-Friedel–Crafts Reaction | Phenols, sulfonylaldimines | Asymmetric para-selective C-C bond formation |

These catalytic methods represent a significant leap forward, enabling the construction of complex molecular architectures from naphthalene-based starting materials with unprecedented control and efficiency.

Microwave-Assisted Reactions

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, improved product yields, and higher purity compared to conventional heating methods. mdpi.comslideshare.net This "green" chemistry approach is based on the efficient heating of materials through the interaction of microwaves with polar molecules (dipolar polarization) and ions (ionic conduction). slideshare.netbspublications.net

A notable application of this technology is in the synthesis of 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives. Traditional methods for synthesizing these compounds are often inefficient, requiring harsh conditions such as temperatures above 155°C for over 10 hours, and result in poor yields of less than 5%. nih.gov In contrast, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction provides a much more efficient route. By heating the reaction mixture with microwaves (e.g., 100 W) at 100°C for just 1 to 3 hours, ANS derivatives can be synthesized in good to excellent yields, reaching up to 74%. nih.govacs.org This method has been successfully applied to a variety of substituted anilines, demonstrating its tolerance to different functional groups. acs.org

The utility of microwave irradiation extends to the synthesis of other analogues of naphthol derivatives. For instance, various 4H-benzo[h]chromene derivatives have been efficiently prepared from 4-methoxy-1-naphthol (B1194100) and other reagents in an ethanolic piperidine (B6355638) solution under microwave irradiation (400 W, 140°C) for as little as two minutes. scispace.com Similarly, napthaimidazole derivatives have been synthesized from 3-amino-2-naphthol (B167251) using microwave assistance, highlighting the broad applicability of this technique for creating complex heterocyclic systems based on the naphthol scaffold. ijrar.org

| Substituted Amine | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | Sodium 8-(phenylamino)naphthalene-1-sulfonate (ANS) | 1 | 63 |

| 4-Fluoroaniline | Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 1.5 | 64 |

| 2-Fluoroaniline | Sodium 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | 1.5 | 53 |

| 4-Methylaniline | Sodium 8-((4-methylphenyl)amino)naphthalene-1-sulfonate | 1 | 69 |

| 4-Methoxyaniline | Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 1 | 74 |

| 4-Aminobenzonitrile | Sodium 8-((4-cyanophenyl)amino)naphthalene-1-sulfonate | 3 | 25 |

| 4-Hydroxyaniline | Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate | 3 | 21 |

Metal-Catalyzed Coupling Reactions (e.g., Copper(0)-Catalyzed Ullmann Reaction)

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-heteroatom bonds. The Ullmann reaction, in particular, is a well-established method for creating C(aryl)–N bonds, which are central to the structure of many this compound derivatives. nih.govmdpi.com While early Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern protocols often use catalytic amounts of copper, sometimes in conjunction with ligands, under milder conditions. mdpi.comrug.nl

A prime example is the synthesis of ANS derivatives via a copper(0)-catalyzed Ullmann-type coupling. nih.govacs.org This reaction involves the coupling of an aryl halide, specifically 8-chloro-1-naphthalenesulfonic acid, with a primary amine (an aniline derivative). The reaction is effectively catalyzed by a catalytic amount (e.g., 10 mol%) of elemental copper powder in an aqueous sodium phosphate (B84403) buffer (pH 6–7). acs.org Although Cu(0) is used as the precatalyst, it is generally accepted that Cu(I) is the active catalytic species in the reaction cycle. rug.nl

The efficiency of this coupling reaction is influenced by the electronic properties of the substituents on the aniline ring. Substrates with electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), tend to produce the highest yields (69-74%). acs.org Conversely, anilines bearing electron-withdrawing groups like nitrile (-CN) or nitro (-NO₂) result in lower yields (11-25%). acs.org A significant side reaction when using water as a solvent is the displacement of the chloro group to form 8-hydroxynaphthalene-1-sulfonic acid. acs.org Beyond copper, palladium-catalyzed cross-coupling reactions are also widely employed for C–N bond formation and represent a versatile tool for synthesizing a broad array of arylated amines. acs.org

| Aryl Halide | Amine | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 8-chloro-1-naphthalenesulfonic acid | Aniline | Cu(0) powder (10 mol%) | Aqueous phosphate buffer, 100 °C, 1 h | 63 |

| 8-chloro-1-naphthalenesulfonic acid | 4-Chloroaniline | Cu(0) powder (10 mol%) | Aqueous phosphate buffer, 100 °C, 1.5 h | 62 |

| 8-chloro-1-naphthalenesulfonic acid | 4-Methoxyaniline | Cu(0) powder (10 mol%) | Aqueous phosphate buffer, 100 °C, 1 h | 74 |

| 8-chloro-1-naphthalenesulfonic acid | 4-Nitroaniline | Cu(0) powder (10 mol%) | Aqueous phosphate buffer, 100 °C, 3 h | 11 |

Stereoselective Synthesis of Chiral Aminonaphthol Derivatives

The synthesis of specific stereoisomers of aminonaphthol derivatives is critical, as the biological activity and catalytic performance of these molecules are often highly dependent on their three-dimensional structure. Asymmetric synthesis methodologies are employed to control the formation of chiral centers and achieve high enantiomeric or diastereomeric purity.

Asymmetric Synthesis Methodologies

A variety of methods have been developed for the stereoselective synthesis of chiral aminonaphthol derivatives. The Betti reaction, a one-pot multicomponent condensation of a naphthol, an aldehyde, and an amine, is a prominent strategy for producing 1-(aminoalkyl)-2-naphthols, also known as Betti bases. researchgate.netresearchgate.net To achieve stereoselectivity, a chiral amine, such as (R)- or (S)-1-phenylethylamine, can be used. rsc.orgresearchgate.net This approach can lead to products with high diastereoselectivity (dr up to 71–84%), often under mild, solvent-free conditions by simply heating the reactants. rsc.orgresearchgate.net

More recent and sophisticated methodologies involve the use of chiral catalysts. Chiral phosphoric acids (CPAs), for instance, have proven to be highly effective organocatalysts for the direct, intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. nih.gov This reaction, which uses azodicarboxylates as the amino source, can construct N-C atropisomers—molecules with axial chirality—in high yields and with excellent enantiomeric excess (ee) values ranging from 92–94%. nih.gov A landmark study also investigated the enantioselective amination of 8-amino-2-naphthol (B94697) derivatives catalyzed by cinchona alkaloids, highlighting the importance of the C-8 amino group in stabilizing the axial chirality. nih.gov

Other transition-metal-based catalytic systems have also been explored. For example, cationic gold(I) complexes paired with axially chiral biaryl bisphosphine ligands can catalyze the asymmetric dearomatization of 1-aminonaphthalene derivatives, providing another route to chiral scaffolds. scilit.com

| Reaction Type | Substrates | Chiral Source/Catalyst | Key Feature | Selectivity |

|---|---|---|---|---|

| Betti Reaction | 2-Naphthol, Aldehyde, Chiral Amine | (R)-1-Phenylethylamine | Diastereoselective synthesis | dr up to 84% researchgate.net |

| C-H Amination | N-aryl-2-naphthylamine, Azodicarboxylate | Chiral Phosphoric Acid (CPA) | Enantioselective C-H amination | up to 94% ee nih.gov |

| Aminoalkylation | 2-Naphthol, Imine from (R)-1-phenylethylamine | LiClO₄ | Stereoselective aminoalkylation | up to 99% ds rsc.org |

Applications in Chiral Organocatalysis Research

The non-racemic aminonaphthol derivatives produced through asymmetric synthesis are not merely synthetic targets; they are highly valuable as chiral ligands, auxiliaries, and organocatalysts in their own right. researchgate.net Their rigid scaffold and strategically positioned functional groups make them ideal for inducing stereoselectivity in a wide range of chemical transformations.

One of the benchmark reactions used to test the efficacy of new chiral ligands is the enantioselective addition of organozinc reagents to aldehydes. Chiral aminonaphthols have been successfully employed as pre-catalysts for the addition of diethylzinc (B1219324) and alkynyl-zinc reagents to aldehydes, affording the corresponding chiral alcohols with outstanding enantioselectivities of up to 98% ee. researchgate.net In a similar application, a newly developed chiral tertiary aminonaphthol ligand proved to be highly efficient in the asymmetric catalytic transfer of a phenyl group from a phenylboronic acid to various aromatic aldehydes, producing a range of chiral diarylmethanols in high yields and with up to 99% ee. acs.org

These compounds can also serve as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective reaction before being cleaved. researchgate.net Furthermore, the chirality within an aminonaphthol derivative can be transferred to a new product in a subsequent reaction step. For example, an N-C axially chiral amination product was used to achieve a remote 1- to 8-position chiral transformation in a later allylic alkylation, demonstrating the propagation of stereochemical information. nih.gov The design of structurally rigid, chiral catalysts derived from aminonaphthols continues to be a fruitful area of research for the practical asymmetric synthesis of valuable molecules like amino acid derivatives. rsc.org

| Chiral Aminonaphthol Derivative | Catalyzed Reaction | Resulting Product | Enantioselectivity (ee) |

|---|---|---|---|

| Tertiary Aminonaphthol Ligand | Asymmetric Phenyl Transfer to Aldehydes | Chiral Diarylmethanols | up to 99% acs.org |

| Tertiary Aminonaphthol Pre-catalysts | Addition of Diethylzinc to Aldehydes | Chiral Secondary Alcohols | up to 98% researchgate.net |

| N-C Axially Chiral Amination Product | Allylic Alkylation (Chirality Transfer) | Remote Chiral Transformation Product | 51% nih.gov |

Spectroscopic Characterization and Analytical Methodologies for 8 Amino 1 Naphthol Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding characteristics of 8-Amino-1-naphthol.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound and its derivatives reveals characteristic absorption bands corresponding to specific functional groups. In derivatives of this compound, broad bands observed in the region of 3400–3505 cm⁻¹ are indicative of the O–H and N–H stretching vibrations of the hydroxyl and amino groups, respectively. rsc.org The presence of an intramolecular hydrogen bond in this compound is a key feature that can be inferred from its IR spectrum. researchgate.net Theoretical studies suggest that the cis-conformer, where the hydroxyl group is directed towards the amino nitrogen, is the more stable form due to this intramolecular hydrogen bonding. researchgate.net

FT-IR has also been employed to study the adsorption of this compound-3,6-disulfonic acid (H-acid) onto various resins. researchgate.net For instance, the spectrum of an azo dye derived from 4-aminobenzenesulfonic acid and α-naphthol showed a distinct absorption band at 3437 cm⁻¹ corresponding to the stretching vibration of the -OH group. journalijar.com

Table 1: Characteristic FT-IR Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H and N-H | 3400–3505 | Stretching |

| N=N (azo group) | 1450 | Stretching |

| C-H (aromatic) | 2968 | Stretching |

| C-H (aromatic) | 879 | Bending (out-of-plane) |

This table is based on data from studies on derivatives of 1-naphthol (B170400) and related compounds. journalijar.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided context, related studies on similar molecules like 1-naphthyl acetic acid have utilized FT-Raman spectroscopy to investigate molecular vibrations in the polycrystalline state. researchgate.net For the related compound 4-Amino-1,8-naphthalimide (B156640), a Raman spectrum is available, indicating its utility in characterizing such structures. chemicalbook.com

Vibrational Spectrum Assignments and Potential Energy Distribution

To accurately assign the observed vibrational frequencies from FT-IR and Raman spectra, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) are used to calculate the vibrational frequencies and the Potential Energy Distribution (PED). researchgate.net The PED analysis helps in quantifying the contribution of individual internal coordinates to each normal mode of vibration. researchgate.netajol.info For derivatives of 1-naphthol-8-amino-3,6-disulphonic acid, spectral assignments have been made in conjunction with PED analysis. rsc.org This approach allows for a detailed understanding of the vibrational modes of the molecule. researchgate.net

Electronic Spectroscopy for Photophysical Analysis

Electronic spectroscopy techniques, such as UV-Visible absorption and fluorescence spectroscopy, are instrumental in understanding the excited-state properties and photophysical behavior of this compound.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption spectrum of this compound and its derivatives is influenced by the solvent environment and the protonation state of the molecule. For instance, the UV/Vis absorption spectra of various aminonaphthol compounds, including an isomer of this compound, show distinct spectra for their cationic, neutral, and anionic forms. In a study of an oligomer of 8-amino-2-naphthol (B94697), an absorption maximum was observed at 336 nm, which was attributed to the π-π* transitions of the benzenoid moiety. researchgate.net The absorption bands of naphthalimide derivatives, which share the naphthalene (B1677914) core, are also sensitive to solvent polarity. ekb.eg

Table 2: UV-Visible Absorption Data for a Derivative of this compound

| Derivative | Solvent | λmax (nm) | Transition |

| Oligomer of 8-amino-2-naphthol | HCl | 336 | π-π* |

This table is based on data for a related aminonaphthol oligomer. researchgate.net

Steady-State Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy is a sensitive technique used to study the emission properties of fluorescent molecules. plos.org this compound and its sulfonated derivatives exhibit interesting fluorescence behavior. For example, this compound-3,6-disulfonate (8-ANDS) in protic solvents shows the presence of two conformers in the excited state: a neutral form and a zwitterion. researchgate.net The fluorescence decay of 8-ANDS is mono-exponential at shorter wavelengths (due to the neutral form) and bi-exponential at longer wavelengths (due to the additional decay of the zwitterion). researchgate.net

The fluorescence of naphthalimide derivatives, which are structurally related, is often characterized by an internal charge-transfer (ICT) excited-state transition. researchgate.net The fluorescence emission is also highly sensitive to the solvent polarity, with red shifts often observed in more polar solvents. ekb.eg

Table 3: Fluorescence Emission Maxima of a Naphthalic Anhydride (B1165640) Derivative in Different Solvents

| Solvent | Emission λmax (nm) |

| DMSO | 378 |

| Ethanol | 361 |

| Butanol | 370 |

This table is based on data for 4-bromo-3-nitro-1,8-naphthalic anhydride. ekb.eg

Time-Resolved Fluorescence Spectroscopy (e.g., Picoseconds Time-Correlated Single-Photon Counting)

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of fluorescent molecules like this compound and its derivatives. Among the various methods available, Time-Correlated Single-Photon Counting (TCSPC) is the most common and sensitive technique for measuring fluorescence lifetimes, typically in the range of picoseconds to nanoseconds. The TCSPC method is based on the precisely timed, repetitive registration of single photons from a fluorescent sample upon excitation by a periodic, high-repetition-rate pulsed light source, such as a laser. picoquant.com By constructing a histogram of the arrival times of individual photons relative to the excitation pulses, the fluorescence decay profile can be accurately reconstructed. picoquant.com

In the study of aminonaphthol derivatives, such as this compound-3,6-disulfonate (8-ANDS), picoseconds TCSPC techniques have been employed to explore their photodynamics in various polar solvents and acidic solutions. researchgate.netresearchgate.net For instance, studies on 8-ANDS revealed that at shorter wavelengths, the compound decays exponentially, which is characteristic of its neutral form. researchgate.net However, at longer wavelengths, it exhibits a bi-exponential decay, indicating the presence of an additional decaying species, identified as a zwitterion formed in the excited state. researchgate.net Similarly, research on 8-amino-2-naphthol (8N2OH) utilized TCSPC to examine the effects of different solvents on its excited-state mechanisms, demonstrating the technique's utility in resolving complex photochemistry. bowdoin.edu The ability to resolve multi-exponential decays is crucial for understanding systems where multiple species or conformations exist in the excited state. rsc.org

The implementation of TCSPC requires careful consideration of the experimental setup, including the choice of photodetectors like Photomultiplier Tubes (PMTs) or Single-Photon Avalanche Diodes (SPADs), and maintaining a low probability of detecting more than one photon per excitation cycle to ensure data accuracy. picoquant.comcern.ch

Investigation of Excited-State Proton Transfer (ESPT)

Excited-State Proton Transfer (ESPT) is a photochemical process where a molecule's acidity or basicity changes significantly upon electronic excitation, often leading to proton transfer to or from the surrounding solvent or another functional group within the same molecule. Aminonaphthols are classic examples of photoacids that exhibit ESPT. bowdoin.edu The study of ESPT in this compound and its isomers provides fundamental insights into their behavior in various chemical environments.

For derivatives like this compound-3,6-disulfonate (8-ANDS), studies have shown that upon excitation in protic solvents, the molecule can exist in two excited-state forms: a neutral conformer and a zwitterion. researchgate.net The formation of the zwitterion is attributed to a solvent-assisted proton hopping mechanism where the proton from the hydroxyl (-OH) group is transferred to the amino (-NH2) group. researchgate.net This process is supported by fluorescence decay measurements in solvents like D2O and acetonitrile (B52724). researchgate.net

The ESPT mechanism can be highly dependent on the solvent environment. Research on 8-amino-2-naphthol (8N2OH) using time-resolved emission spectroscopy revealed that the ESPT pathway changes based on the solvent's hydrogen-bonding capabilities. bowdoin.edubowdoin.edu In water, which acts as both a hydrogen bond donor and acceptor, the excited cationic form of 8N2OH undergoes ESPT at the hydroxyl group to form a zwitterion. bowdoin.edu In contrast, in acetonitrile, which is only a hydrogen bond acceptor, ESPT occurs at the protonated amine group to form the neutral species. bowdoin.edu This demonstrates that the solvent plays a critical role in determining the site and outcome of the proton transfer reaction. bowdoin.edu The protonation state of the amino group can act as a switch for the photoacidity of the hydroxyl group, significantly altering the ESPT behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For a derivative, 1-amino-8-naphthol-4-sulfonic acid, ¹H NMR spectra have been recorded at 400 MHz in a DMSO-d6 solvent. chemicalbook.com The chemical shifts (δ) and coupling patterns of the protons on the naphthalene ring are characteristic of their positions relative to the amino, hydroxyl, and sulfonic acid functional groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. ¹³C NMR data is available for derivatives such as 1-amino-8-naphthol-4-sulfonic acid and this compound-3,6-disulfonic acid monosodium salt. guidechem.comchemicalbook.com The analysis of these spectra allows for the unambiguous assignment of each carbon atom in the naphthalene ring system.

Below is a table summarizing representative NMR data for a related aminonaphthol sulfonic acid derivative.

| Technique | Compound | Solvent | Key Observations |

| ¹H NMR | 1-Amino-8-naphthol-4-sulfonic acid | DMSO-d6 | Signals corresponding to the aromatic protons on the naphthalene ring. chemicalbook.com |

| ¹³C NMR | 1-Amino-8-naphthol-4-sulfonic acid | Not Specified | Provides data for each carbon in the molecular structure. chemicalbook.com |

| ¹³C NMR | This compound-3,6-disulfonic acid monosodium salt | DMSO-d6 | Confirms the carbon framework of the disulfonated naphthol structure. guidechem.com |

¹⁹F NMR is a specialized NMR technique used for the analysis of fluorine-containing compounds. While there are no specific ¹⁹F NMR studies cited for this compound itself, this technique would be highly valuable for the structural characterization of any fluorinated derivatives of the compound. Its high sensitivity and the large chemical shift range of ¹⁹F make it an excellent tool for detecting subtle structural changes in fluorinated molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

Laser Desorption/Ionization (LDI) Mass Spectrometry

Laser Desorption/Ionization (LDI) is a soft ionization technique where a pulsed laser is used to desorb and ionize analytes with minimal fragmentation. wikipedia.org This method is particularly useful for analyzing fragile organic molecules. wikipedia.org Studies on various aminonaphthol (ANL) isomers using LDI with a nitrogen laser (337 nm) have been conducted to understand their ion formation processes. nih.govjst.go.jp In these experiments, the positive-ion data for all studied aminonaphthols predominantly showed the molecular ion (M•⁺) rather than the protonated molecule ([M+H]⁺). nih.govjst.go.jp In the negative-ion mode, the deprotonated molecule ([M-H]⁻) was commonly observed for all isomers. nih.govjst.go.jp Some isomers, like 8-amino-2-naphthol, also showed an intense peak for the negative molecular ion (M•⁻) and a dehydrogenated anion ([M-2H]•⁻). jst.go.jp

Ion Formation Mechanisms and Dimeric Species Analysis

The mechanisms of ion formation in LDI-MS are influenced by the thermochemical properties of the analyte, such as ionization energy, electron affinity, and bond dissociation energies. nih.govnih.gov The formation of the positive molecular ion (M•⁺) can be explained by a two-photon absorption process, as the energy of two photons from the nitrogen laser exceeds the ionization energy of the aminonaphthol molecules. nih.gov

An interesting finding in the LDI-MS analysis of aminonaphthols is the formation of dimeric species. nih.govjst.go.jp Specifically, isomers like 1-amino-2-naphthol (B1212963) and 2-amino-1-naphthol (B1222171) showed intense dimeric ions corresponding to [2M-2H₂O+H]⁺. nih.govjst.go.jp The formation of these dimers is proposed to occur through the combination of radicals in the amino groups. nih.gov However, other isomers, such as 5-amino-1-naphthol, did not produce any dimeric ions in either positive or negative ion modes, highlighting the influence of the substituent positions on the photochemical reactions during LDI. nih.govjst.go.jp While not explicitly detailed for this compound in the cited studies, the general principles of monomeric and dimeric ion formation observed for its isomers are applicable.

The table below summarizes the types of ions observed for various aminonaphthol isomers in LDI-MS studies.

| Aminonaphthol Isomer | Positive Ions Observed | Negative Ions Observed |

| General Aminonaphthols | M•⁺ nih.govjst.go.jp | [M-H]⁻ nih.govjst.go.jp |

| 1-Amino-2-naphthol | M•⁺, [2M-2H₂O+H]⁺ nih.govjst.go.jp | [M-H]⁻, M•⁻ nih.govjst.go.jp |

| 2-Amino-1-naphthol | M•⁺, [2M-2H₂O+H]⁺ nih.govjst.go.jp | [M-H]⁻, M•⁻ nih.govjst.go.jp |

| 8-Amino-2-naphthol | M•⁺ nih.govjst.go.jp | [M-H]⁻, M•⁻, [M-2H]•⁻ jst.go.jp |

| 4-Amino-1-naphthol | M•⁺ nih.govjst.go.jp | [M-H]⁻, [M-2H]•⁻ jst.go.jp |

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Zeta Potential)

Surface characterization techniques are crucial for understanding the interfacial properties of materials, particularly in applications like adsorption and catalysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. specs-group.comipfdd.de XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. In a study involving the adsorption of this compound-3,6-disulfonic acid (H-acid) onto a novel macroporous amination resin (GMDA), XPS was used to confirm the successful introduction of amino groups onto the resin surface. cnrs.frresearchgate.net Analysis of the N 1s spectrum after adsorption showed two distinct peaks, which were attributed to pyridine (B92270) nitrogen and a protonated pyridyl group, indicating that the adsorption mechanism involves electrostatic interactions. researchgate.net

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. anton-paar.com The zeta potential is the electric potential at the slipping plane of the electrical double layer that forms at a solid-liquid interface. anton-paar.com Its measurement provides valuable information about the surface charge of a material in a specific liquid medium. anton-paar.com

In the context of H-acid adsorption, zeta potential measurements were used to investigate the surface charge of the adsorbent resins and how it is affected by pH. cnrs.fr The zeta potential of the GMDA resin was measured across a range of pH values. cnrs.fr These measurements showed that the adsorption performance was optimal in the pH range of 2–4, where electrostatic attraction between the negatively charged sulfonic groups of H-acid and the positively charged surface of the resin was strongest. cnrs.fr As the pH increased, the adsorption capacity weakened due to changes in surface charge. cnrs.fr

The table below summarizes the findings from the surface characterization of a resin used for adsorbing an this compound derivative.

| Technique | Application | Key Findings |

| XPS | Analysis of GMDA resin for H-acid adsorption | Confirmed the presence of amine groups on the resin surface. Revealed that the adsorption mechanism involves electrostatic interactions and π-π stacking. researchgate.net |

| Zeta Potential | Analysis of GMDA resin for H-acid adsorption | Showed that the resin surface charge is pH-dependent. The optimal pH for adsorption (pH 2-4) corresponds to the region of strongest electrostatic attraction between the resin and H-acid. cnrs.fr |

Reactivity and Mechanistic Investigations of 8 Amino 1 Naphthol

Photo-prototropic Behavior in Diverse Media

The presence of both acidic (-OH) and basic (-NH2) functional groups on the same molecule allows 8-amino-1-naphthol to exhibit complex photo-prototropic behavior, meaning its protonation states can change upon photoexcitation. This behavior is highly dependent on the surrounding medium.

pH-Dependent Spectroscopic Transitions

The absorption and fluorescence spectra of this compound and its derivatives are sensitive to the pH of the solution. nih.govrsc.org In the ground state, this compound can exist in three protonation states: a cation, a neutral species, and an anion. bowdoin.edu A fourth state, a zwitterion, becomes accessible only upon electronic excitation. bowdoin.edu The equilibrium between these species is dictated by the pH, leading to observable shifts in the spectroscopic properties of the compound. For instance, studies on the related compound 8-amino-2-naphthol (B94697) have shown that at lower pH values, an equilibrium between the cationic and neutral forms exists in the excited state. nih.gov The protonation state of the amino group has been found to dramatically alter the photoacidity of the hydroxyl group, effectively acting as a pH-switch for its photoacidity. rsc.org

Zwitterion Formation and Protonated Species in Excited States

Upon excitation with light, this compound and its derivatives can undergo excited-state proton transfer (ESPT). researchgate.netbowdoin.edu This can lead to the formation of a zwitterion, where the hydroxyl group loses a proton and the amino group gains one. researchgate.netresearchgate.netsemanticscholar.org Theoretical studies have indicated that this compound can exist in two forms, cis and trans, with the cis form being more stable due to an intramolecular hydrogen bond. researchgate.net This hydrogen bond is believed to facilitate the proton transfer from the -OH group to the -NH2 group in the excited state, assisted by solvent molecules. researchgate.net

The photodynamics of a sulfonated derivative, this compound-3,6-disulfonate (8-ANDS), have been studied in various solvents. In protic solvents, 8-ANDS exhibits both a neutral form and a zwitterion in the excited state. researchgate.net The decay kinetics of its fluorescence support a mechanism of solvent-assisted proton hopping to form the zwitterion. researchgate.net In acidic solutions, both a protonated form and the zwitterion are observed. researchgate.net Time-resolved emission spectroscopy and time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the ESPT mechanism for zwitterion formation in related aminonaphthols. rsc.org These studies have revealed that the zwitterion is formed only from the excitation of the protonated form of the aminonaphthol, where ESPT occurs at the single hydroxyl group. rsc.org

Reactions with Inorganic Species

The amino and hydroxyl groups of this compound also enable it to interact with various inorganic species, particularly metal ions.

Complexation with Metal Ions (e.g., Zn²⁺, Cd²⁺, Hg²⁺)

Derivatives of this compound, such as 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), have been shown to form complexes with metal ions like Zn²⁺, Cd²⁺, and Hg²⁺. acs.org The coordination of these metal ions to the ligand has been investigated using computational methods. acs.org Studies on related 8-aminoquinoline (B160924) and 8-aminonaphthalene derivatives have also demonstrated their ability to bind to biologically important metal ions, with a notable affinity for Zn²⁺. nih.gov

The stability of complexes formed between substituted thiocarbamido-1-naphthols and metal ions including Cu(II) and Cd(II) has been studied using pH-metric titration techniques. jacsdirectory.com These studies have shown the formation of 1:1 complexes between the ligands and the metal ions. jacsdirectory.com

Fluorescence Quenching Mechanisms upon Metal Ion Coordination

The fluorescence of this compound and its derivatives can be significantly affected by the coordination of metal ions. This phenomenon, known as fluorescence quenching, is a key principle in the design of fluorescent sensors. nih.goviitpkd.ac.in

Theoretical studies on the complexes of H-acid with Zn²⁺, Cd²⁺, and Hg²⁺ have provided insights into the selective fluorescence quenching observed upon complexation with Hg²⁺. acs.org The quenching is attributed to changes in the radiative lifetime of the excited states upon coordination to the different metal ions. acs.org Heavy metal ions like Hg²⁺ are known to quench fluorescence through the "heavy atom effect," which enhances intersystem crossing and reduces fluorescence quantum yield. uci.edu

In contrast, the complexation of some metal ions can lead to an enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This is often observed with ions like Zn²⁺, where the coordination to the ligand restricts intramolecular rotations and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity. nih.gov

Role as a Diazotizing and Coupling Component in Research Synthesis

This compound and its sulfonated derivatives are important intermediates in the synthesis of azo dyes. researchgate.netatbuftejoste.com.ng The amino group can be diazotized by treatment with nitrous acid to form a diazonium salt. researchgate.netorgsyn.org This diazonium salt can then be coupled with another aromatic compound (a coupling component) to form an azo compound, which is the basic structure of many dyes. researchgate.netorgsyn.org

For example, H-acid (1-amino-8-naphthol-3,6-disulfonic acid) is a common coupling component in the synthesis of reactive dyes. researchgate.netatbuftejoste.com.ng The diazotized amine couples to the H-acid in an alkaline medium, typically at the position ortho to the hydroxyl group. researchgate.net The resulting azo compound can then be further modified, for instance, by reacting it with cyanuric chloride to introduce a reactive group that can form a covalent bond with textile fibers like cotton. researchgate.net The specific conditions of the diazotization and coupling reactions, such as temperature and pH, are crucial for obtaining the desired product in high yield and purity. researchgate.net

Below is an interactive table summarizing the key reactions and observations related to the reactivity of this compound and its derivatives.

| Section | Reactant(s) | Reaction/Observation | Key Findings | Citation(s) |

| 5.1.1 | This compound derivatives, varying pH | pH-Dependent Spectroscopic Transitions | Spectroscopic properties are sensitive to pH due to equilibrium between cationic, neutral, and anionic forms. | nih.govrsc.org |

| 5.1.2 | This compound derivatives, light, protic solvents | Excited-State Proton Transfer (ESPT) and Zwitterion Formation | Formation of a zwitterion in the excited state through solvent-assisted proton hopping from the -OH to the -NH2 group. | rsc.orgresearchgate.netbowdoin.eduresearchgate.netsemanticscholar.org |

| 5.2.1 | This compound derivatives, Metal Ions (Zn²⁺, Cd²⁺, Hg²⁺) | Complexation | Forms complexes with various metal ions. | acs.orgnih.govjacsdirectory.com |

| 5.2.2 | This compound derivative-metal complexes | Fluorescence Quenching/Enhancement | Fluorescence is quenched by heavy metal ions like Hg²⁺ and can be enhanced by ions like Zn²⁺. | acs.orgnih.goviitpkd.ac.inuci.edu |

| 5.3 | This compound derivatives, Nitrous Acid, Coupling Components | Diazotization and Azo Coupling | The amino group is diazotized and then coupled to form azo dyes. | researchgate.netatbuftejoste.com.ngorgsyn.orgorgsyn.org |

Diazonium Salt Formation

The conversion of a primary aromatic amine into a diazonium salt is a fundamental process in organic synthesis known as diazotization. byjus.com This reaction involves treating the primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). byjus.commasterorganicchemistry.com The reaction is performed at low temperatures, generally below 5°C, to ensure the stability of the resulting diazonium salt. nptel.ac.in

The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. masterorganicchemistry.com This electrophilic ion is then attacked by the nucleophilic nitrogen atom of the amino group on the aromatic ring. masterorganicchemistry.comlkouniv.ac.in A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the diazonium salt. masterorganicchemistry.com The presence of an electron-withdrawing group on the aromatic ring can hinder this reaction by reducing the nucleophilicity of the amino nitrogen. lkouniv.ac.in

Aryl diazonium salts are notable for the exceptional leaving group ability of the diazonium group (N₂), which facilitates its replacement by a wide range of nucleophiles. masterorganicchemistry.com However, due to the high reactivity and potential instability of diazonium salts, they are often used immediately in subsequent reactions without isolation. masterorganicchemistry.com

Table 1: Key Steps in Diazonium Salt Formation

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Nitrosonium Ion | Nitrous Acid, Strong Acid | Nitrosonium Ion (NO⁺) |

| 2 | Nucleophilic Attack | Primary Aromatic Amine, Nitrosonium Ion | N-nitrosamine |

| 3 | Protonation and Dehydration | N-nitrosamine, Acid | Diazohydroxide |

| 4 | Formation of Diazonium Ion | Diazohydroxide, Acid | Aryl Diazonium Ion |

Coupling Reactions for Azo Dye Synthesis Research

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of the azo group (-N=N-) linking two sp² hybridized carbon atoms. researchgate.net The synthesis of these dyes predominantly relies on the azo coupling reaction, where a diazonium salt acts as an electrophile and couples with an electron-rich aromatic compound, known as a coupling component. researchgate.netunb.ca

This compound and its derivatives, such as H-acid (this compound-3,6-disulfonic acid), are important coupling components in the dye industry. researchgate.netatbuftejoste.com.ng The coupling reaction is an electrophilic aromatic substitution. researchgate.net Diazonium salts, being weak electrophiles, react effectively with highly activated aromatic systems like phenols and aromatic amines. lkouniv.ac.in The reaction with phenols is typically carried out in alkaline conditions (pH 8-11), where the phenol (B47542) exists as the more reactive phenoxide ion. lkouniv.ac.in In contrast, coupling with tertiary amines occurs in slightly acidic media. lkouniv.ac.in The position of the coupling on the naphthol ring system is influenced by the reaction conditions and the substituents present on the ring. For 1-naphthol (B170400), the 4-position is susceptible to electrophilic attack. atamanchemicals.com

Research has demonstrated the synthesis of various azo dyes using derivatives of this compound. For instance, p-nitroaniline can be diazotized and then coupled with this compound-3,6-disulfonic acid (H-acid) to produce an azo dye. atbuftejoste.com.ngatbuftejoste.com.ng The resulting dyes exhibit characteristic absorption maxima in the UV-visible spectrum and their structures can be confirmed by spectroscopic methods like FT-IR. atbuftejoste.com.ng The properties of the final dye, such as its color and fastness, are determined by the specific diazonium salt and coupling component used. atbuftejoste.com.ng

Table 2: Examples of Azo Dyes Synthesized from Naphthol Derivatives

| Diazonium Component | Coupling Component | Resulting Dye Type | Reference |

|---|---|---|---|

| Diazotized p-nitroaniline | This compound-3,6-disulfonic acid (H-acid) | Azo Acid Dye | atbuftejoste.com.ngatbuftejoste.com.ng |

| Diazotized Aniline-2-sulfonic acid | 2-Naphthol | Azo Dye | unb.ca |

| Diazotized Substituted Anilines | 2-Naphthol | Naphtholic Azo Dyes | scispace.com |

Mannich-type Reactions for Aminomethylation of Naphthol Analogues

The Mannich reaction is a three-component condensation that forms a C-C bond by reacting a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov This reaction results in the aminomethylation of the substrate, where an active hydrogen is replaced by an aminomethylene group or a substituted aminoalkyl group. mdpi.com

In a modified Mannich reaction, naphthols or their nitrogen-containing analogues, such as 8-hydroxyquinoline, can serve as the active hydrogen-providing compound. mdpi.comnih.gov These reactions are valuable for synthesizing a variety of functionalized molecules. researchgate.net The reaction typically proceeds under mild conditions and utilizes simple reagents. nih.govdntb.gov.ua The amine component can be ammonia, a primary amine, or a secondary amine, while the aldehyde can be aliphatic or aromatic. mdpi.comnih.gov

For naphthol analogues like 8-hydroxyquinoline, the aminomethylation occurs on the aromatic ring, leading to the formation of Mannich bases. mdpi.com These products have been investigated for their potential biological activities. mdpi.comnih.govdntb.gov.ua The versatility of the Mannich reaction allows for the synthesis of a diverse range of aminomethylated derivatives by varying the amine and aldehyde components. mdpi.com

Table 3: Components of the Mannich Reaction

| Component Type | Examples | Role in Reaction |

|---|---|---|

| Active Hydrogen Compound | This compound, 8-Hydroxyquinoline, 2-Naphthol | Provides the active hydrogen for substitution |

| Aldehyde | Formaldehyde, Benzaldehyde | Provides the carbonyl group for condensation |

| Amine | Ammonia, Primary Amines, Secondary Amines | Provides the amino group for aminomethylation |

Advanced Applications in Chemical Research

Development of Fluorescent Probes and Chemosensors

8-Amino-1-naphthol and its derivatives, particularly the structurally related 4-amino-1,8-naphthalimides, are extensively used in the creation of fluorescent probes and chemosensors. rsc.orgresearchgate.netnih.gov These sensors are designed to detect specific analytes through changes in their fluorescence properties. researchgate.net The underlying principle often involves a reaction between the sensor molecule and the analyte, leading to a measurable optical response. rsc.orgresearchgate.net

Design Principles for Selective Detection of Analytes

The design of selective chemosensors based on this compound derivatives hinges on inducing a specific chemical reaction with the target analyte that alters the photophysical properties of the sensor. rsc.orgresearchgate.net This reactivity-based sensing approach provides excellent temporal and spatial resolution. rsc.orgresearchgate.net

Nitrite (B80452) Detection: The detection of nitrite (NO₂⁻) often utilizes a diazotization reaction. acs.orgnih.gov In an acidic medium, nitrite can react with the primary amino group of a sensor, like a derivative of this compound, to form a diazonium salt. acs.org This transformation can lead to a "turn-off" fluorescence response by converting the fluorescent amino-containing compound into a non-fluorescent or differently fluorescent species. researchgate.net The Griess test is a classic colorimetric method for nitrite detection that relies on a similar diazotization reaction followed by a coupling reaction to produce a colored azo dye. nih.govmdpi.com Fluorescent probes have been developed that adapt this principle, offering higher sensitivity. mdpi.com For instance, some sensors for nitrite are designed based on the quenching of fluorescence upon reaction. acs.org

Phosgene (B1210022) Detection: Phosgene (COCl₂), a highly toxic chemical, can be detected by sensors that exploit its reactivity with nucleophilic groups. rsc.orgresearchgate.net Fluorescent probes for phosgene are often designed with reactive sites, such as amino groups, that can react with phosgene. rsc.orgresearchgate.net This reaction leads to the formation of new products like isocyanates or ureas, which can significantly alter the electronic structure of the fluorophore and thus its fluorescence emission. rsc.org The design of these sensors focuses on creating a specific and rapid reaction with phosgene that triggers a distinct change in the fluorescence signal, enabling real-time monitoring. rsc.orgresearchgate.net

Structure-Function Relationships and Photophysical Performance in Sensor Design

The effectiveness of a fluorescent sensor is intrinsically linked to its molecular structure and the resulting photophysical properties. In sensors derived from structures like 4-amino-1,8-naphthalimide (B156640), the photophysical behavior is often governed by intramolecular charge transfer (ICT). researchgate.nettandfonline.com

The 4-amino group acts as an electron donor, while the naphthalimide core functions as an electron acceptor. researchgate.netresearchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the polarity of the surrounding environment. tandfonline.comresearchgate.net This solvatochromism, where the emission color changes with solvent polarity, is a key feature. tandfonline.comresearchgate.net

The relationship between the molecular structure and the sensor's performance—including selectivity, sensitivity, quantum yield, and photostability—is critical. researchgate.net The specific arrangement of atoms and functional groups determines how the sensor interacts with the analyte and how this interaction translates into a change in its photophysical properties. researchgate.netacs.org For instance, the efficiency of the ICT process and the resulting fluorescence can be modulated by the analyte binding event, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). nih.gov

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by noncovalent interactions. cassyni.com this compound and its derivatives are valuable components in this field due to their ability to participate in various noncovalent interactions, leading to the formation of complex and functional supramolecular architectures. researchgate.nettandfonline.com

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. dokumen.pub The unique structural features of molecules derived from this compound make them excellent candidates for both host and guest roles in these interactions.

Tröger's bases are chiral, V-shaped molecules. researchgate.netcassyni.com When synthesized using 4-amino-1,8-naphthalimide units, the resulting structures, known as TBNaps, possess a well-defined, hydrophobic cleft. researchgate.netcassyni.com This cleft-shaped cavity makes them fascinating supramolecular scaffolds for host-guest chemistry. researchgate.nettandfonline.com These molecules can encapsulate guest molecules within their cavity, leading to the formation of stable host-guest complexes. acs.org The binding is driven by a combination of noncovalent interactions, including hydrophobic effects and π-π stacking. The unique shape and electronic properties of these Tröger's base derivatives have made them attractive for use in constructing more complex supramolecular systems and materials. researchgate.netcassyni.com

Noncovalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.netrsc.org Noncovalent interactions such as hydrogen bonding and π–π stacking are fundamental to controlling the arrangement of molecules in a crystal lattice. researchgate.netrsc.org

In the crystal structure of 5-amino-1-naphthol, a related isomer, both the amino and hydroxyl groups participate in hydrogen bonding, acting as both donors and acceptors. nih.gov This leads to the formation of chains of molecules connected by N—H⋯O—H interactions, creating a two-dimensional polymeric structure. nih.gov

π–π Stacking: Aromatic rings, like the naphthalene (B1677914) core of this compound, can interact through π–π stacking. In the case of 5-amino-1-naphthol, molecules within the hydrogen-bonded layers are arranged in slipped stacks with an interplanar distance of 3.450 Å, indicating π–π stacking interactions. nih.gov The degree of overlap and the stacking arrangement (e.g., head-to-tail vs. head-to-head) in naphthalimide derivatives can be influenced by factors like alkyl chain conformation, which in turn affects the material's photophysical properties. acs.org

Intermediates in Advanced Organic Synthesis

The reactivity of the amino and hydroxyl functionalities, combined with the rigid naphthalene scaffold, positions this compound and its related structures as key intermediates in the synthesis of complex and functional organic molecules.

Building Blocks for Complex Molecular Architectures

Substituted naphthols, such as amidoalkyl naphthols, are considered valuable building blocks for the synthesis of other bioactive molecules. mdpi.com These can be readily converted to the corresponding aminoalkyl naphthols. mdpi.com More broadly, substituted 1,8-naphthalic anhydrides, which are related to the structural class of this compound, are described as powerful building blocks in naphthalimide chemistry. mdpi.com The ability to introduce various substituents onto the naphthalene core allows for the controlled construction of complex molecular architectures with tailored properties. mdpi.com The synthesis of these building blocks is often achieved through multi-step reactions, starting from commercially available materials like 1,8-naphthalic anhydride (B1165640). mdpi.com For instance, the nitration of 1,8-naphthalic anhydride is a key step to produce precursors for more complex derivatives. mdpi.com

Synthesis of Naphthalimide Derivatives for Emissive Materials Research (e.g., Organic Light-Emitting Diodes (OLEDs))

Naphthalimide derivatives are a significant class of materials in the field of organic electronics, particularly for their application as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Their popularity stems from their excellent photophysical properties, including high fluorescence quantum yields, good thermal and chemical stability, and the ability to tune their emission color by modifying their chemical structure. rsc.orgrsc.org